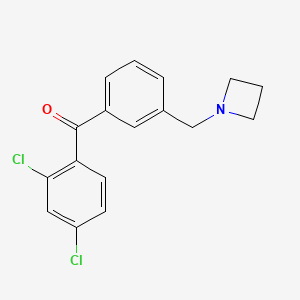

3'-Azetidinomethyl-2,4-dichlorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azetidin-2-ones, commonly known as beta-lactams, are a class of four-membered cyclic lactams that have gained significant attention due to their biological importance and utility as synthetic intermediates in organic chemistry. These compounds are recognized for their strain energy, which can be exploited in various chemical transformations, and they serve as key building blocks for the synthesis of a wide range of organic molecules, including beta-lactam antibiotics .

Synthesis Analysis

The synthesis of azetidin-2-ones involves various strategies, including cyclocondensation reactions and transformations of related beta-lactam structures. For instance, 3-phenoxy-1,4-diarylazetidin-2-ones have been synthesized and evaluated for their antitumor properties, with specific compounds showing potent antiproliferative activity . Similarly, 3-methylene-4-(trifluoromethyl)azetidin-2-ones have been prepared from 3-oxo-4-trifluoromethyl-beta-lactams and utilized as building blocks for the creation of mono- and spirocyclic 4-CF3-beta-lactams . Additionally, the synthesis of 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones has been reported, with these compounds being evaluated for their antibacterial and antifungal activities .

Molecular Structure Analysis

X-ray crystallography has been employed to study the molecular structure of azetidin-2-ones, revealing the importance of the torsional angle between phenyl rings and the optimal trans configuration for antiproliferative activity . The crystallographic analysis of a 4,4'-disubstituted azetidin-2-one has confirmed its structure, providing insights into the stereochemistry of these molecules .

Chemical Reactions Analysis

Azetidin-2-ones undergo various chemical reactions, including Michael additions, electrophilic additions, and cycloadditions, which allow access to a broad variety of functionalized structures . They can also be transformed into different building blocks, such as CF3-containing aminopropanes, oxazinanes, and aziridines, through reactions with chlorides . A novel rearrangement reaction has been described where 3-(chloromethyl)azetidin-2-ones are converted to azetidine-3-carboxylic acid esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones are influenced by their strained ring structure, which makes them reactive intermediates for various synthetic applications. Their reactivity has been harnessed to synthesize biologically significant compounds that lack the beta-lactam ring, demonstrating the versatility of azetidin-2-ones as synthons . The transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols showcases the potential for ring opening and the formation of new functional groups . Additionally, the antibacterial studies of N-3-chloro-4-[2'-hydroxy-5'-(phenylazo)phenyl]azetidin-2-ones highlight the potential for these compounds to be developed into therapeutic agents .

properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(2,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-14-5-6-15(16(19)10-14)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLHEKSNNAOOEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643275 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898772-09-3 |

Source

|

| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](2,4-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.